N,N-dibenzylmorpholine-4-carboxamide
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Overview
Description
N,N-dibenzylmorpholine-4-carboxamide: is an organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzylmorpholine-4-carboxamide typically involves the amidation of morpholine-4-carboxylic acid with benzylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. One common method involves the use of N,N’-diisopropylcarbodiimide (DIC) as a coupling agent in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process typically includes the purification of the product through recrystallization or chromatography to achieve high purity levels suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or (m-CPBA) are commonly used.
Reduction: Reducing agents like (LiAlH4) or (NaBH4) are employed.
Substitution: Nucleophiles such as (NaH) or (KOtBu) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-dibenzylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzylmorpholine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dibenzylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-dimethylmorpholine-4-carboxamide: A similar compound with dimethyl groups instead of benzyl groups.
N,N-dicyclohexylmorpholine-4-carboxamidine: Another related compound with cyclohexyl groups.
Uniqueness: N,N-dibenzylmorpholine-4-carboxamide is unique due to the presence of benzyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other morpholine derivatives.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-dibenzylmorpholine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-11-13-23-14-12-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
AYFBTJLOOWYWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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